6-Fluoro-4-hydrazinoquinoline

Beschreibung

BenchChem offers high-quality 6-Fluoro-4-hydrazinoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-hydrazinoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

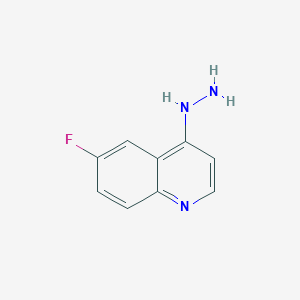

(6-fluoroquinolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJGCOWFOYAATP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588888 |

Source

|

| Record name | 6-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-09-1 |

Source

|

| Record name | 6-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-4-hydrazinoquinoline: A Core Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydrazinoquinoline has emerged as a pivotal building block in medicinal chemistry, primarily owing to the unique electronic properties conferred by the fluorine atom on the quinoline ring and the versatile reactivity of the hydrazino moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Fluoro-4-hydrazinoquinoline. It further delves into its significant role as a key intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in leveraging this scaffold for novel drug design and development.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical and pharmacokinetic properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing drug-like characteristics. The hydrazino group at the 4-position serves as a versatile synthetic handle, enabling the construction of a diverse array of heterocyclic systems and functionalized derivatives. This unique combination of a fluoroquinoline core and a reactive hydrazino group makes 6-Fluoro-4-hydrazinoquinoline a highly valuable intermediate for the synthesis of complex, biologically active molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 6-Fluoro-4-hydrazinoquinoline is essential for its effective utilization in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 49612-09-1 | [1] |

| Molecular Formula | C₉H₈FN₃ | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically >99% for commercial samples | [2] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

A hydrochloride salt of this compound is also commercially available (CAS Number: 1172049-64-7), which may offer altered solubility and handling characteristics.[3]

Synthesis and Characterization

The primary and most established method for the synthesis of 6-Fluoro-4-hydrazinoquinoline is through the nucleophilic aromatic substitution of a suitable precursor, 6-fluoro-4-chloroquinoline, with hydrazine hydrate.

Synthetic Pathway

The reaction proceeds via the displacement of the chlorine atom at the 4-position of the quinoline ring by the nucleophilic hydrazine.

Caption: Synthesis of 6-Fluoro-4-hydrazinoquinoline.

Experimental Protocol: A Representative Procedure

Materials:

-

6-Fluoro-4-chloroquinoline

-

Hydrazine hydrate (excess)

-

Ethanol (or another suitable solvent like isopropanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-4-chloroquinoline in ethanol.

-

Add a molar excess of hydrazine hydrate to the solution. The exact excess will depend on the desired reaction rate and should be optimized.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds. Empirical verification is crucial.

¹H NMR:

-

Aromatic Protons: Expect a series of doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns for the substituted quinoline ring. The fluorine atom at the 6-position will introduce additional splitting (J-coupling) to the neighboring protons.

-

Hydrazino Protons: The protons of the -NHNH₂ group will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: A set of signals in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant. Other carbons in the fluoro-substituted ring will show smaller two- and three-bond C-F couplings.

IR Spectroscopy:

-

N-H Stretching: Look for characteristic stretching vibrations for the -NH₂ and -NH- groups, typically in the region of 3200-3400 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are expected, characteristic of the quinoline ring system.

-

C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is indicative of the C-F bond.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 177.18, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of 6-Fluoro-4-hydrazinoquinoline lies in the reactivity of the hydrazino group, which can readily participate in various chemical transformations to build more complex molecular architectures.

Key Reactions of the Hydrazino Group

The hydrazino moiety is a potent nucleophile and can undergo a variety of reactions, including:

-

Formation of Hydrazones: Reaction with aldehydes and ketones to form stable hydrazone derivatives. This is a widely used method for linking the quinoline core to other pharmacophores.[4]

-

Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of various fused heterocyclic systems, such as triazoloquinolines and pyrazoloquinolines, which are of significant interest in medicinal chemistry.

Caption: Key reaction pathways of 6-Fluoro-4-hydrazinoquinoline.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 6-fluoro-4-aminoquinoline core, which can be derived from 6-Fluoro-4-hydrazinoquinoline, is particularly prevalent in inhibitors targeting kinases such as the epidermal growth factor receptor (EGFR) and c-Met.[5]

c-Met Kinase Inhibitors: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers. Several small molecule inhibitors targeting c-Met feature a quinoline core. While direct synthesis from 6-Fluoro-4-hydrazinoquinoline is not explicitly detailed in readily available literature, its structural similarity to known intermediates suggests its high potential as a starting material for novel c-Met inhibitors. For instance, triazolotriazine analogues with a quinoline moiety have shown potent c-Met inhibitory activity.

Safety and Handling

As a hydrazine derivative and a fluorinated aromatic compound, 6-Fluoro-4-hydrazinoquinoline requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions, based on analogous compounds and the constituent functional groups, are strongly recommended.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-4-hydrazinoquinoline stands as a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its fluorinated quinoline core provides a favorable scaffold for targeting a range of biological targets, particularly protein kinases. The reactive hydrazino group offers a gateway to a diverse chemical space through the formation of hydrazones and fused heterocyclic systems. While the publicly available data on its specific properties and reaction protocols are somewhat limited, the established chemistry of its constituent parts provides a solid foundation for its application in research and development. This guide serves to consolidate the available information and provide a framework for the safe and effective use of 6-Fluoro-4-hydrazinoquinoline in the pursuit of novel therapeutic agents.

References

-

BIOFOUNT. (n.d.). 6-Fluoro-4-hydrazinoquinoline Hydrochloride. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for 6-Fluoro-4-hydrazino-2-methylquinoline.

- Fisher Scientific. (2016). Safety Data Sheet for a related fluorinated hydrazine derivative.

- P&S Chemicals. (n.d.). Product information, 6-Fluoro-4-hydrazinoquinoline hydrochloride.

- Weifang Yangxu Group Co., Ltd. (n.d.). 6-Fluoro-4-hydrazinoquinoline.

- Zhang, L., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Medicinal Chemistry Research, 29(5), 845–853.

- Parchem. (n.d.). 6-Fluoro-4-hydrazinoquinoline hydrochloride.

- AK Scientific, Inc. (n.d.). Methyl 2-chloro-6-fluoroquinoline-4-carboxylate Safety Data Sheet.

- Bawa, S., & Kumar, S. (2020). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences and Research, 12(1), 1-6.

- Lv, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938.

- ChemicalBook. (n.d.). 6-FLUORO-4-HYDRAZINO-2-METHYLQUINOLINE.

- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.

- Abdel-Aziz, A. A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(20), 13456-13474.

- Santa Cruz Biotechnology, Inc. (n.d.). 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride. Retrieved from a representative Santa Cruz Biotechnology product page.

- Küçükgüzel, Ş. G., et al. (2007).

- Pavan, F. R., et al. (2010). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 15(4), 2587–2598.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

Weng, L., et al. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1]triazin-2-yl]benzamide and processes related to preparing the same. U.S. Patent No. 8,420,645 B2. Washington, DC: U.S. Patent and Trademark Office.

- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.

- Crews, P., et al. (2010). 4-phenylamino-quinazolin-6-yl-amides. U.S. Patent No. 7,772,243 B2. Washington, DC: U.S.

- Gomaa, M. S., & Ali, M. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Rakitin, O. A., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- Merck. (n.d.). 6-fluoro-4-hydrazino-2-methylquinoline.

- Huang, L. H., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715.

- Bayer AG. (2002). Method for stereoselectively producing hydrazino cycloalkenes and diamino cycloalkanes.

- Qin, P., et al. (2023). Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities.

-

Incyte Corporation. (2013). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1]triazin-2-yl]benzamide and processes related to preparing the same. U.S. Patent No. 8,420,645 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. scbt.com [scbt.com]

- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

The Strategic Intermediate: A Deep Dive into 6-Fluoro-4-hydrazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to a wide array of biological activities. Within this esteemed class of compounds, 6-Fluoro-4-hydrazinoquinoline emerges as a pivotal intermediate, a building block brimming with potential for the synthesis of next-generation kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of 6-Fluoro-4-hydrazinoquinoline, from its fundamental properties and synthesis to its critical role in the drug discovery pipeline. The strategic placement of a fluorine atom at the 6-position and a reactive hydrazine group at the 4-position endows this molecule with unique electronic properties and synthetic handles, making it a subject of significant interest for researchers aiming to conquer complex diseases.

CAS Number: 49612-09-1[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 6-Fluoro-4-hydrazinoquinoline is essential for its effective handling, reaction optimization, and formulation. While extensive experimental data for this specific intermediate is not always readily available in consolidated sources, the following table summarizes its key known and predicted attributes.

| Property | Value | Source |

| CAS Number | 49612-09-1 | [1] |

| Molecular Formula | C₉H₈FN₃ | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| Appearance | Off-white to light brown solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of 6-Fluoro-4-hydrazinoquinoline: A Step-by-Step Protocol

The most common and efficient route to 6-Fluoro-4-hydrazinoquinoline involves the nucleophilic aromatic substitution of a readily available precursor, 4-chloro-6-fluoroquinoline, with hydrazine hydrate. This reaction is a cornerstone of quinoline chemistry and is prized for its generally high yields and straightforward execution.

Causality Behind Experimental Choices:

The choice of hydrazine hydrate as the nucleophile is critical; its high reactivity and ability to displace the chloro group at the 4-position of the quinoline ring are paramount. The 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The use of an alcohol, such as ethanol, as a solvent is advantageous as it can solubilize both reactants and facilitate the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The work-up procedure involving cooling and filtration is designed to isolate the solid product, which often precipitates out of the reaction mixture upon cooling.

Experimental Protocol:

Reaction: Synthesis of 6-Fluoro-4-hydrazinoquinoline

Caption: Synthetic workflow for 6-Fluoro-4-hydrazinoquinoline.

Materials:

-

4-chloro-6-fluoroquinoline

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-fluoroquinoline in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 6-Fluoro-4-hydrazinoquinoline, will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield 6-Fluoro-4-hydrazinoquinoline.

Applications in Drug Discovery: A Gateway to Kinase Inhibition

The true value of 6-Fluoro-4-hydrazinoquinoline lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The hydrazine moiety serves as a key reactive handle for constructing more complex heterocyclic systems, a common strategy in the design of molecules that target the ATP-binding site of kinases.

Mechanism of Action and the Kinase Inhibitor Paradigm:

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that drive disease progression.

The 4-aminoquinoline scaffold, which can be readily derived from 6-Fluoro-4-hydrazinoquinoline, is a well-established pharmacophore in the design of kinase inhibitors. The quinoline ring system often mimics the adenine portion of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. The substituents on the quinoline ring can then be tailored to achieve selectivity for a specific kinase target. The fluorine atom at the 6-position can enhance binding affinity and modulate the physicochemical properties of the final compound.

Caption: Role of 6-Fluoro-4-hydrazinoquinoline in kinase inhibitor development.

Safety and Handling: A Researcher's Responsibility

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For a related compound, 6-Fluoro-4-hydrazino-2-methylquinoline, the following hazard statements apply and should be considered as potential hazards for 6-Fluoro-4-hydrazinoquinoline:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Conclusion: A Building Block for Future Therapies

6-Fluoro-4-hydrazinoquinoline stands as a testament to the enduring power of strategic molecular design in drug discovery. Its straightforward synthesis and the reactive nature of the hydrazine group make it an invaluable tool for medicinal chemists. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically functionalized intermediates like 6-Fluoro-4-hydrazinoquinoline will undoubtedly grow. This in-depth guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, empowering researchers to leverage its full potential in the quest for novel and effective therapies.

References

Sources

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to compounds with a wide array of biological activities. Among its many derivatives, 6-Fluoro-4-hydrazinoquinoline hydrochloride emerges as a particularly valuable building block. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the hydrazino group at the 4-position serves as a versatile chemical handle for constructing more complex molecules, particularly kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides a comprehensive, technically-grounded overview of the synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride. Moving beyond a mere recitation of steps, this document elucidates the chemical principles, strategic considerations, and practical insights necessary for a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride is efficiently achieved through a robust two-step sequence. The strategy hinges on the initial preparation of a key electrophilic intermediate, 6-fluoro-4-chloroquinoline, which is subsequently converted to the target compound via nucleophilic aromatic substitution.

The logical flow of this synthesis is outlined below:

Caption: Synthetic workflow for 6-Fluoro-4-hydrazinoquinoline HCl.

Part 1: Synthesis of the Key Intermediate: 6-Fluoro-4-chloroquinoline

Principle and Rationale

The initial step involves the conversion of the commercially available 6-fluoro-4-hydroxyquinoline into the more reactive 6-fluoro-4-chloroquinoline. The hydroxyl group at the C4 position of the quinoline ring is a poor leaving group. Therefore, a potent chlorinating agent is required to facilitate its substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds by activating the hydroxyl group, making it an excellent leaving group, which is then displaced by a chloride ion. Heating the reaction mixture to reflux provides the necessary activation energy to drive this conversion to completion.

Detailed Experimental Protocol

Materials and Reagents:

-

6-Fluoro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-fluoro-4-hydroxyquinoline (e.g., 0.319 mol, 52 g) with phosphorus oxychloride (100 ml).[4]

-

With continuous stirring, heat the mixture to reflux and maintain this temperature for approximately 3 hours.[4] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the excess phosphorus oxychloride by concentration under reduced pressure (in vacuo). This step is critical and should be performed with care, using appropriate trapping for the volatile and corrosive POCl₃.[4]

-

The resulting residue, containing the crude 6-fluoro-4-chloroquinoline, can then be carefully worked up, typically by quenching with ice water and neutralizing, followed by extraction and purification.

Field-Proven Insights

-

Anhydrous Conditions: While not always strictly necessary for this specific reaction, ensuring that the glassware is dry is good practice, as POCl₃ can react violently with water.

-

Stoichiometry: A significant excess of POCl₃ is used, serving as both the reagent and the solvent. This ensures the reaction goes to completion.

-

Work-up Causality: The post-reaction concentration in vacuo is crucial for removing the highly reactive excess POCl₃ before aqueous work-up. Adding the reaction mixture directly to water would be extremely exothermic and hazardous.

Part 2: Synthesis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride

Principle and Rationale

This second stage is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring system, particularly with its electron-withdrawing nitrogen atom, activates the C4 position towards nucleophilic attack. The chlorine atom, installed in the previous step, is a good leaving group. Hydrazine, a potent nucleophile, readily attacks this activated position, displacing the chloride ion to form 6-fluoro-4-hydrazinoquinoline.[5][6]

The reaction is typically carried out using hydrazine hydrate in a protic solvent like ethanol, with heating to facilitate the reaction.[7][8][9] The final product is then converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility, which simplifies handling, purification, and formulation.

Detailed Experimental Protocol

Materials and Reagents:

-

6-Fluoro-4-chloroquinoline

-

Hydrazine hydrate (e.g., 98%)

-

Ethanol (or another suitable alcohol)

-

Hydrochloric acid (e.g., concentrated HCl or HCl solution in isopropanol/ethanol)

Procedure:

-

Dissolve the crude or purified 6-fluoro-4-chloroquinoline in a suitable solvent, such as ethanol, in a round-bottom flask fitted with a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution. A molar excess is used to ensure complete conversion and to act as a base to neutralize the HCl generated in situ.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[8][9]

-

Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Isolate the crude 6-fluoro-4-hydrazinoquinoline (free base) by filtration or by removing the solvent under reduced pressure and purifying the residue.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Add a stoichiometric amount of hydrochloric acid dropwise with stirring.

-

The 6-Fluoro-4-hydrazinoquinoline hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Field-Proven Insights

-

Choice of Hydrazine: Hydrazine hydrate is commonly used as it is less hazardous and easier to handle than anhydrous hydrazine.[7]

-

Salt Formation Control: The addition of HCl should be done carefully. Using a solution of HCl in an organic solvent (like isopropanol) provides better control over the stoichiometry and often yields a cleaner, more crystalline product compared to using concentrated aqueous HCl.

-

Self-Validating Protocol: The successful formation of a crystalline hydrochloride salt is often a good indicator of product purity. The melting point of the salt can be used as a preliminary check of identity and purity.

Product Characterization Data

A summary of the key identifiers for the final product is presented below.

| Property | Value | Source |

| IUPAC Name | 6-Fluoro-4-hydrazinylquinoline hydrochloride | [10] |

| Molecular Formula | C₉H₈FN₃ · HCl | [11] |

| Molecular Weight | 213.64 g/mol | [11] |

| CAS Number | 1172049-64-7 | [10][11] |

| Appearance | Expected to be an off-white to yellow solid | - |

Final confirmation of the structure and purity should be conducted using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate (NH₂NH₂·H₂O): A suspected carcinogen and toxic substance. It is also corrosive. Handle with extreme care in a fume hood, avoiding any skin contact or inhalation of vapors.[7]

-

Hydrochloric Acid (HCl): Highly corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride is a straightforward yet crucial process for drug discovery programs that utilize the quinoline scaffold. The two-step method, proceeding through a chlorinated intermediate, is efficient and scalable. By understanding the underlying chemical principles—from the activation of a hydroxyl group to the dynamics of nucleophilic aromatic substitution—researchers can confidently and safely produce this key building block. The insights provided in this guide are intended to bridge the gap between theoretical knowledge and practical application, empowering scientists to advance their research in the development of next-generation therapeutics.

References

-

PrepChem. Synthesis of (b) 4-Chloro-6-fluoroquinoline. Available from: [Link]

-

A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. PMC. Available from: [Link]

-

Product information, 6-Fluoro-4-hydrazinoquinoline hydrochloride. P&S Chemicals. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, at a 78% yield. MDPI. Available from: [Link]

-

Faldu, V. J., et al. (2011). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available from: [Link]

-

Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate. Available from: [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available from: [Link]

-

Whymark, X. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

Discovery of 6-(difluoro(6-(4-fluorophenyl)-[4][12][13]triazolo[4,3-b][4][12][13]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. PubMed. Available from: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

-

ChemInform Abstract: Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. ResearchGate. Available from: [Link]

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. pschemicals.com [pschemicals.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. parchem.com [parchem.com]

An In-depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline for Researchers and Drug Development Professionals

Abstract

6-Fluoro-4-hydrazinoquinoline stands as a pivotal molecular scaffold in contemporary medicinal chemistry and drug discovery. Its quinoline core, augmented by the strategic placement of a fluorine atom and a reactive hydrazine group, offers a unique combination of physicochemical properties and synthetic versatility. This guide provides a comprehensive technical overview of 6-fluoro-4-hydrazinoquinoline, delving into its molecular structure, established synthesis protocols, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this compound as a building block for novel therapeutic agents. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific references.

Unveiling the Molecular Architecture: Structure and Physicochemical Properties

The therapeutic potential of 6-fluoro-4-hydrazinoquinoline is intrinsically linked to its distinct molecular structure. The fusion of a quinoline ring system with key functional groups at the C4 and C6 positions gives rise to a molecule with a well-defined three-dimensional shape and electron distribution, which are critical for its biological activity.

1.1. The Quinoline Core: A Privileged Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, serves as the foundational scaffold of the molecule. Its planarity and extended π-system are crucial for engaging in π-π stacking and other non-covalent interactions within the binding pockets of biological targets. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and imparts a degree of basicity to the molecule, influencing its solubility and ionization state at physiological pH.

1.2. The C6-Fluoro Substituent: Enhancing Drug-like Properties

The introduction of a fluorine atom at the 6-position is a deliberate design element that significantly enhances the molecule's drug-like properties. Fluorine's high electronegativity modulates the electronic landscape of the quinoline ring, which can fine-tune the pKa of the heterocyclic nitrogen. Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism and thereby extend the pharmacokinetic half-life of a drug candidate. This strategic fluorination is a widely employed tactic in modern drug design to improve metabolic stability and binding affinity.[1]

1.3. The C4-Hydrazino Group: A Gateway to Chemical Diversity

The hydrazino (-NHNH₂) group at the C4 position is the molecule's primary reactive handle.[2] Its nucleophilic nature allows for facile reaction with a wide array of electrophiles, making it an invaluable tool for constructing diverse chemical libraries. This reactivity is the cornerstone of its use in fragment-based drug discovery and lead optimization campaigns.

Caption: Key structural components and their functional roles in 6-Fluoro-4-hydrazinoquinoline.

Synthesis and Reactivity: A Practical Perspective

The accessibility of 6-fluoro-4-hydrazinoquinoline through straightforward synthetic routes is a key factor in its widespread use. Understanding its synthesis and subsequent reactivity is fundamental for its effective application in a research setting.

2.1. A Robust Synthetic Protocol: Nucleophilic Aromatic Substitution

The most prevalent and efficient synthesis of 6-fluoro-4-hydrazinoquinoline involves the reaction of 4-chloro-6-fluoroquinoline with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the quinoline ring nitrogen and the fluorine substituent activates the C4 position, rendering it susceptible to nucleophilic attack by the hydrazine.

Caption: A generalized workflow for the synthesis of 6-Fluoro-4-hydrazinoquinoline.

2.2. Harnessing Reactivity for Library Generation

The synthetic utility of 6-fluoro-4-hydrazinoquinoline lies in the reactivity of its hydrazine moiety.[3][4][5] This functional group can participate in a variety of chemical transformations to generate a vast array of derivatives.

| Reaction Type | Electrophile | Product | Significance |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Stable linkages to other pharmacophores. |

| Acylation | Acyl Chlorides, Anhydrides | N-Acylhydrazines | Introduction of amide functionalities. |

| Cyclization | Dicarbonyls, etc. | Fused Heterocycles (e.g., Triazoloquinolines) | Generation of novel, rigid scaffolds with distinct biological profiles. |

These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to high-throughput synthesis and the generation of compound libraries for screening.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural and chemical attributes of 6-fluoro-4-hydrazinoquinoline have made it a valuable starting point for the development of novel therapeutics across a spectrum of diseases.

3.1. Kinase Inhibitors in Oncology

The quinoline scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding site of protein kinases. The 4-hydrazino group provides a convenient attachment point for introducing substituents that can target specific sub-pockets within the kinase active site, thereby conferring selectivity. The C6-fluoro group can contribute to enhanced binding affinity and improved metabolic stability, both of which are critical for the development of effective kinase inhibitors for cancer therapy.[6]

3.2. Antimalarial Agents

The quinoline core is the pharmacophore of several established antimalarial drugs. Research into derivatives of 6-fluoro-4-hydrazinoquinoline is aimed at developing new agents that can overcome the growing problem of drug resistance in malaria parasites.

3.3. Broader Therapeutic Potential

The versatility of the 6-fluoro-4-hydrazinoquinoline scaffold has led to its exploration in a number of other therapeutic areas, including the development of novel antibacterial, antiviral, and anti-inflammatory agents.

Essential Experimental Protocols

The following protocols provide a standardized approach to the synthesis and characterization of 6-fluoro-4-hydrazinoquinoline.

4.1. Step-by-Step Synthesis

Objective: To synthesize 6-fluoro-4-hydrazinoquinoline from 4-chloro-6-fluoroquinoline.

Materials:

-

4-Chloro-6-fluoroquinoline

-

Hydrazine hydrate

-

Ethanol, reagent grade

-

Standard laboratory glassware and heating/stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-6-fluoroquinoline in ethanol.

-

Slowly add an excess of hydrazine hydrate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.

-

Perform an aqueous workup to remove excess hydrazine hydrate.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR and mass spectrometry. The final yield should be calculated and recorded.

4.2. Structural Characterization by NMR Spectroscopy

Objective: To confirm the molecular structure of the synthesized 6-fluoro-4-hydrazinoquinoline.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

Sample Preparation:

-

Dissolve a small quantity of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition and Interpretation:

-

¹H NMR: Acquire a proton NMR spectrum. Expect to observe distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The protons of the -NH-NH₂ group will likely appear as broad signals.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The spectrum should show the expected number of carbon signals for the quinoline core. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A single resonance is expected, confirming the presence of the fluorine atom.

Conclusion and Future Directions

6-Fluoro-4-hydrazinoquinoline is a testament to the power of strategic molecular design in drug discovery. Its combination of a privileged scaffold, a metabolically robust fluorine substituent, and a synthetically versatile hydrazine group makes it an invaluable tool for medicinal chemists. The continued exploration of new chemical space accessible from this building block, coupled with advances in our understanding of disease biology, promises to yield the next generation of innovative therapeutics.

References

-

El-Hashash, M. A., et al. "Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity." Global Journal of Health Science, vol. 4, no. 1, 2011, pp. 174-83. [Link]

-

El-Hashash, M. A., et al. "Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity." ResearchGate, 2012. [Link]

-

El-Hashash, M. A., et al. "Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity." PubMed, 2011. [Link]

-

P&S Chemicals. 6-Fluoro-4-hydrazinoquinoline hydrochloride. [Link]

-

MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." [Link]

-

Tetrahedron. 6-Fluoro-4-hydrazino-2-methylquinoline. [Link]

-

PubMed. "Discovery of 6-(difluoro(6-(4-fluorophenyl)-[7]triazolo[4,3-b][7]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor." [Link]

-

MDPI. "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." [Link]

-

MDPI. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." [Link]

-

PubChem. 4-Hydrazinoquinoline. [Link]

-

bioRxiv. "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes." [Link]

-

ResearchGate. "Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile." [Link]

-

MDPI. "Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling." [Link]

-

MDPI. "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 49612-09-1|6-Fluoro-4-hydrazinylquinoline|BLD Pharm [bldpharm.com]

- 3. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Long recognized as a "privileged scaffold," its derivatives form the basis of numerous natural and synthetic compounds with a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial agents.[1][2][3][4] The therapeutic potential of this motif is significantly amplified by the strategic incorporation of fluorine.

Fluorination is a powerful tool in modern drug design, capable of profoundly altering a molecule's properties in beneficial ways.[5] The unique characteristics of the fluorine atom—its small size (a bioisostere of hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[6][7][8] Judicious placement of fluorine can enhance metabolic stability, modulate lipophilicity and membrane permeability, and increase binding affinity to target proteins.[8][9][10] This guide provides a comprehensive technical overview of the physical and chemical properties of fluorinated quinolines, offering field-proven insights for professionals engaged in drug discovery and development.

Part 1: Physicochemical Properties Modulated by Fluorination

The introduction of fluorine onto the quinoline scaffold is not merely an additive process; it fundamentally alters the electronic and steric nature of the molecule, which in turn governs its behavior in a biological system.

Electronic Effects: A Tale of Two Influences

The profound impact of fluorine stems from its extreme electronegativity. This property creates a strong dipole in the C-F bond, influencing the entire electron distribution of the quinoline ring system. This influence is twofold:

-

Inductive Effect (σ-withdrawal): Fluorine is a potent σ-electron withdrawing group. This effect decreases the electron density on the adjacent carbon and, to a lesser extent, on other atoms in the ring. This can significantly lower the pKa of nearby basic nitrogen atoms, altering the ionization state of the molecule at physiological pH—a critical factor for receptor binding and solubility.[8]

-

Resonance Effect (π-donation): While a strong σ-acceptor, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system.[11] This π-donating character can influence the reactivity of the ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Quantum chemical calculations have quantified these effects, revealing that the nitrogen atom's negative charge extends to the fluorine atoms, highlighting a complex interplay of electronic properties.[11]

Table 1: Theoretical Impact of Fluorination on Atomic Charges (Illustrative data based on quantum-chemical calculation principles)

| Atom Position | Relative Charge (Quinoline) | Relative Charge (6-Fluoroquinoline) | Rationale |

| N1 (Pyridine N) | Highly Negative | More Negative | Inductive withdrawal by fluorine can increase the negative charge localization on the heteroatom.[11] |

| C6 (Benzene Ring) | Neutral/Slightly Negative | Positive | Direct attachment to the electronegative fluorine atom results in significant electron withdrawal. |

| C5/C7 (Ortho to F) | Neutral/Slightly Negative | Slightly Positive | The inductive effect of fluorine extends to adjacent positions, reducing their electron density. |

| F (at C6) | N/A | Highly Negative | The high electronegativity of fluorine results in a strong partial negative charge. |

Lipophilicity, Permeability, and Metabolic Stability

A central challenge in drug design is optimizing a molecule's ability to cross biological membranes to reach its target while resisting premature metabolic breakdown. Fluorination offers a powerful solution to both issues.

-

Modulating Lipophilicity: The effect of fluorine on lipophilicity (a key factor in membrane permeability) is context-dependent. While trifluoromethyl (-CF3) groups are highly lipophilic, single fluorine substitutions on an aromatic ring, like quinoline, often increase lipophilicity.[6] This enhancement can improve a drug candidate's ability to permeate cell membranes.[9][10]

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can effectively block a key site of oxidation, thereby increasing the drug's in-vivo half-life and bioavailability.[5][6][9]

Part 2: Synthesis and Reactivity

The rational design of fluorinated quinoline derivatives is underpinned by robust synthetic methodologies and a clear understanding of their chemical reactivity.

Core Synthetic Methodologies

The most prevalent strategies for constructing the fluorinated quinoline core involve the cyclization of appropriately substituted fluorinated anilines. These classic quinoline syntheses are adapted to accommodate the electronic properties of the fluorinated precursors.

Common synthetic approaches include:

-

Conrad-Limpach-Knorr Synthesis: Reaction of a fluorinated aniline with a β-ketoester.

-

Skraup Synthesis: Reaction of a fluorinated aniline with glycerol, an oxidizing agent (like the nitro group of the starting aniline), and sulfuric acid.[11]

-

Combes Synthesis: Acid-catalyzed reaction of a fluorinated aniline with a β-diketone.

The choice of synthesis is dictated by the desired substitution pattern on the final quinoline ring. For instance, the Skraup reaction is effective for producing 5,6,7,8-tetrafluoroquinoline from tetrafluoroaniline.[11]

Caption: General workflow for the synthesis of fluorinated quinolines.

Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

This protocol, adapted from published methods, illustrates a one-step synthesis of a key fluorinated quinoline intermediate.[9][12] The causality behind this choice is its efficiency, using polyphosphoric acid (PPA) as both a solvent and an acidic catalyst to drive the reaction to completion.

Self-Validation: The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming the final product's identity and purity through melting point analysis and spectroscopic methods (NMR, HRMS).

Methodology:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[9]

-

Heating: Heat the reaction mixture to 150 °C with constant stirring. Monitor the reaction progress using TLC until the starting materials are consumed.

-

Work-up: Cool the mixture to room temperature. Place the flask in an ice bath to manage the exothermic neutralization process.

-

Neutralization: Slowly and carefully adjust the pH of the mixture to 7–8 by adding a 10% aqueous sodium hydroxide solution. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product, 8-fluoro-2,3-dimethylquinolin-4-ol, as a white solid.[9]

Chemical Reactivity

The presence of fluorine significantly influences the reactivity of the quinoline core. In polyfluorinated systems, fluorine atoms can act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further functionalization.[11]

More recently, methods for the direct C-H fluorination of quinolines have been developed, offering novel pathways to these compounds.[13] The regioselectivity of these reactions is often governed by electronic factors, with fluorination favoring the more electrophilic sites on the protonated quinoline ring, such as the C4 position.[13]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structure determination is paramount in drug development. A combination of modern spectroscopic techniques is employed to characterize fluorinated quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H and ¹³C NMR: These standard techniques provide the carbon-hydrogen framework of the molecule. The chemical shifts of protons and carbons near the fluorine atom are influenced by its strong inductive effect, providing clues to its location.[9][12][14]

-

¹⁹F NMR: This is a uniquely valuable technique for organofluorine compounds.[15] Its advantages are numerous:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% abundant, resulting in strong signals.

-

Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, making it an exquisite probe of molecular structure.[16]

-

"Spectroscopic Spy": In complex biological mixtures or during metabolism studies, the ¹⁹F NMR signal provides a clear, background-free window to observe the fate of a fluorinated drug and its metabolites.[15][17]

-

Table 2: Representative ¹⁹F NMR Chemical Shift Information (Values are approximate and can vary based on solvent and substitution)

| Fluorine Position on Quinoline | Typical Chemical Shift Range (ppm) | Coupling Patterns Observed |

| C2 | -65 to -85 | Coupling to H3 |

| C3 | -110 to -130 | Coupling to H2, H4 |

| C5 | -100 to -120 | Coupling to H6 |

| C6 | -115 to -135 | Coupling to H5, H7 |

| C7 | -110 to -130 | Coupling to H6, H8 |

| C8 | -125 to -145 | Coupling to H7 |

Mass Spectrometry (MS) and X-ray Crystallography

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of a newly synthesized compound, providing an exact mass that validates the molecular formula.[9][12]

-

Single-Crystal X-ray Diffraction: This technique provides the definitive, unambiguous 3D structure of a molecule in the solid state. It is invaluable for confirming stereochemistry and for studying the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing.[9][18]

Part 4: Applications in Drug Discovery and Development

The unique properties imparted by fluorine translate directly into potent and diverse biological activities, making fluorinated quinolines a rich area for drug discovery.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound into a drug candidate. By systematically modifying the position and number of fluorine atoms, researchers can correlate structural changes with biological activity.[19][20]

A compelling example is seen in the development of novel fluorinated quinolines as anticancer agents for Triple-Negative Breast Cancer (TNBC).[10] Studies have shown that the precise placement of fluorine is critical for potency. For instance, moving a single fluorine from the meta to the para position on a pendant phenyl ring can alter the IC₅₀ value, while di-substitution at the meta,para positions can improve potency twofold compared to ortho,para substitution.[10]

Table 3: SAR of Fluorinated Quinolines Against TNBC Cells (MDA-MB-468) (Data adapted from Yadav et al., ACS Omega)[10]

| Compound | Fluorine Substitution Pattern (on pendant ring) | IC₅₀ (μM) | Key SAR Insight |

| 6a | 3'-F (meta) | 4.0 | A single meta-fluorine confers significant potency. |

| 6b | 4'-F (para) | 5.0 | Shifting the fluorine to the para position results in a slight loss of activity. |

| 6c | 2',4'-diF (ortho,para) | >20 | Ortho-substitution is detrimental to activity, possibly due to steric hindrance. |

| 6d | 3',5'-diF (meta,meta) | 2.5 | Di-meta-substitution significantly enhances potency. |

This data clearly demonstrates that fluorination is not a "one-size-fits-all" strategy; it is a precision tool for molecular optimization.

Therapeutic Applications

Fluorinated quinolines have made a significant impact across multiple therapeutic areas:

-

Antibacterial Agents: The fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) are a major class of broad-spectrum antibiotics. The fluorine atom at the C6-position is crucial for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][21]

-

Anticancer Agents: Numerous fluorinated quinoline derivatives have been investigated as anticancer drugs, showing activity against aggressive cancers like TNBC by inducing reactive oxygen species (ROS) and inhibiting cell proliferation.[7][10]

-

Antifungal Agents: Compounds like Tebufloquin are used in agriculture to control fungal pathogens.[9] Novel synthetic analogs show potent activity against a range of phytopathogenic fungi.[12]

-

Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like Chloroquine and Mefloquine.[3] Fluorinated analogs continue to be an area of active research to combat drug-resistant strains of malaria.[11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tsijournals.com [tsijournals.com]

- 15. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biophysics.org [biophysics.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Hydrazinoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Hydrazinoquinoline derivatives have emerged as a versatile and highly promising class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural scaffold that combines the pharmacologically significant quinoline ring with the reactive hydrazone moiety, these derivatives exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse pharmacological applications of hydrazinoquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the mechanistic underpinnings of their actions, supported by in-vitro and in-vivo studies, and explore the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols and data visualization are provided to equip researchers and drug development professionals with the necessary insights to advance the exploration of this important chemical space.

Introduction: The Quinoline Scaffold and the Hydrazone Bridge

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive molecules.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character to the quinoline nucleus, allowing for diverse functionalization and interaction with various biological targets.

The introduction of a hydrazone linkage (–NH–N=C–) to the quinoline core gives rise to hydrazinoquinoline derivatives, a class of compounds with enhanced and often novel biological profiles.[1] The azomethine group in hydrazones is crucial for their biological activity, contributing to their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological macromolecules.[4][5] This guide will explore the synergistic interplay between the quinoline scaffold and the hydrazone bridge, which underpins the remarkable therapeutic potential of these derivatives.

Synthetic Strategies for Hydrazinoquinoline Derivatives

The synthesis of hydrazinoquinoline derivatives typically involves a straightforward condensation reaction between a hydrazinoquinoline precursor and a suitable aldehyde or ketone. The general synthetic scheme is outlined below.

General Synthesis Workflow

Caption: General synthetic workflow for hydrazinoquinoline derivatives.

Experimental Protocol: Synthesis of a Quinoline-Based Dihydrazone Derivative

This protocol is adapted from a method for synthesizing quinoline-based dihydrazone derivatives.[6]

Materials:

-

Substituted 2-hydrazinylquinoline

-

Appropriate dicarbonyl compound (e.g., a pyrimidine derivative)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve the substituted 2-hydrazinylquinoline (2 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add the dicarbonyl compound (1 mmol) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazinoquinoline derivative.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]

Anticancer Activity: A Primary Therapeutic Frontier

Hydrazinoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][7]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, targeting key cellular processes involved in cancer progression.[8]

Caption: Mechanisms of anticancer activity of hydrazinoquinoline derivatives.

-

DNA Interaction: Some hydrazinoquinoline derivatives can bind to DNA, potentially through intercalation, leading to DNA damage and cell death.[6]

-

Enzyme Inhibition: These compounds can inhibit the activity of crucial enzymes involved in cancer cell proliferation, such as topoisomerases and various kinases like EGFR and c-Abl.[4][9]

-

Cell Cycle Arrest: Treatment with certain hydrazinoquinoline derivatives can cause cancer cells to arrest at different phases of the cell cycle, notably the G1 and G2/M phases, thereby preventing cell division.[8][10]

-

Induction of Apoptosis: A key mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells.[6] This can be triggered by various upstream events, including DNA damage and cellular stress.

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the levels of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[6]

-

Inhibition of Angiogenesis: By inhibiting the formation of new blood vessels, these compounds can cut off the nutrient supply to tumors, thereby inhibiting their growth.[8]

In-Vitro Anticancer Activity Data

The cytotoxic effects of hydrazinoquinoline derivatives have been evaluated against a range of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | [6] |

| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | [6] |

| Quinoline-based dihydrazones | BEL-7402 (Hepatoma) | 7.01 - 34.32 | [6] |

| Quinoline-based dihydrazones | A549 (Lung) | 7.01 - 34.32 | [6] |

| Quinoline hydrazide | SH-SY5Y (Neuroblastoma) | Micromolar potency | [8][10] |

| Quinoline hydrazide | Kelly (Neuroblastoma) | Micromolar potency | [8][10] |

| Quinazolinone hydrazide | EBC-1 (Lung) | 8.6 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hydrazinoquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the hydrazinoquinoline derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Hydrazinoquinoline derivatives have shown promising activity against a range of bacteria and fungi.[1][12]

Spectrum of Antimicrobial Action

These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[1][13]

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[1]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1]

-

Fungi: Candida albicans, Fusarium pallidoroseum[1]

Proposed Mechanisms of Antimicrobial Activity

The antimicrobial effects of hydrazinoquinoline derivatives are believed to stem from their ability to interfere with essential microbial processes.

-

Enzyme Inhibition: A key proposed mechanism is the inhibition of microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[2][12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[14]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline ring may facilitate the interaction of these derivatives with the bacterial cell membrane, leading to its disruption and loss of cellular contents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of hydrazinoquinoline derivatives is influenced by the nature and position of substituents on both the quinoline ring and the hydrazone moiety.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring of the hydrazone moiety has been shown to enhance antibacterial activity.[1]

-

Halogen substitution: Halogen atoms, particularly chlorine, on the quinoline ring can contribute to increased antimicrobial efficacy.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Hydrazinoquinoline derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Standard antibiotic (e.g., ampicillin, ciprofloxacin)

-

Microplate incubator

Procedure:

-

Prepare a twofold serial dilution of the hydrazinoquinoline derivatives in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microplate.

-

Include a positive control (microorganism in broth without any compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Hydrazone derivatives, including those with a quinoline scaffold, have demonstrated significant anti-inflammatory properties.[16][17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory pathway.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some hydrazone derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16][18]

-

Reduction of Leukocyte Migration: These compounds can reduce the migration of leukocytes to the site of inflammation, thereby dampening the inflammatory response.[16]

Caption: Inhibition of the prostaglandin synthesis pathway by hydrazinoquinoline derivatives.

In-Vivo Anti-inflammatory Studies

The anti-inflammatory potential of hydrazinoquinoline derivatives is often evaluated in animal models of inflammation.

| Animal Model | Effect | Reference |

| Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [17][19] |

| Acetic acid-induced writhing in mice | Reduction in the number of writhes (analgesic effect) | [16] |

| Formalin-induced nociception in mice | Attenuation of nociceptive behavior | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.[17]

Materials:

-

Wistar rats (150-200 g)

-

Hydrazinoquinoline derivatives

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Plethysmometer

Procedure:

-

Divide the rats into several groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Administer the test compounds or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-